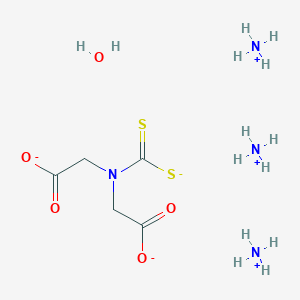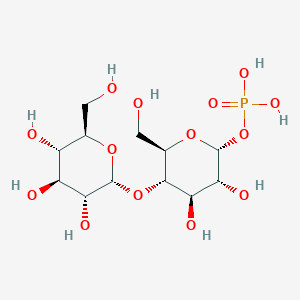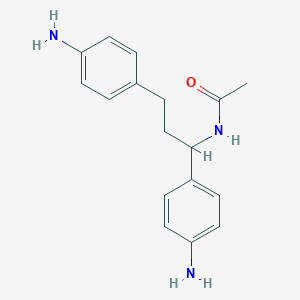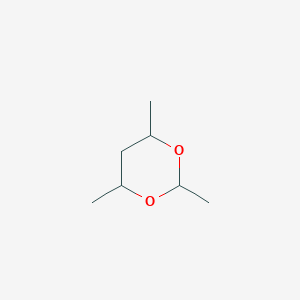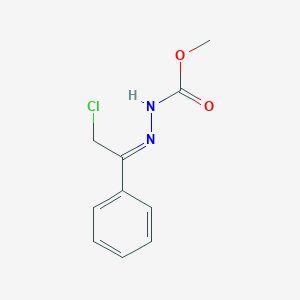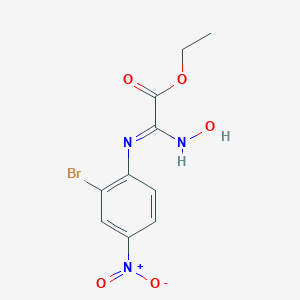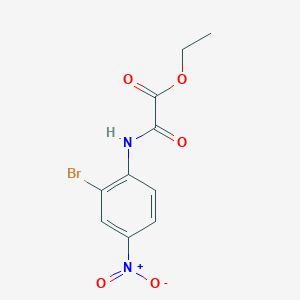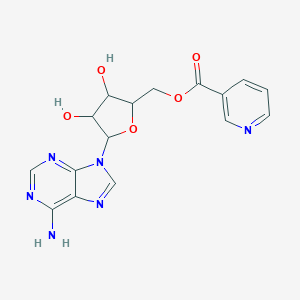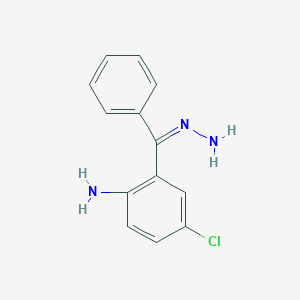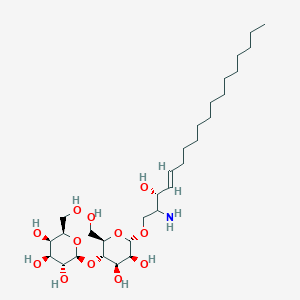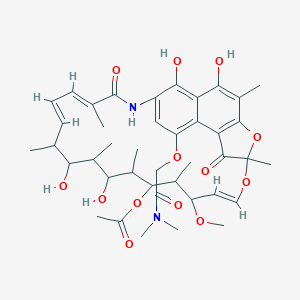
Rifamycin B dimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B dimethylamide is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B dimethylamide has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of rifamycin B dimethylamide involves the inhibition of bacterial RNA synthesis. Rifamycin B dimethylamide binds to the beta subunit of bacterial RNA polymerase, preventing the enzyme from synthesizing RNA. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B dimethylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have minimal effects on the host microbiome, making it a promising candidate for the treatment of bacterial infections. Rifamycin B dimethylamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Rifamycin B dimethylamide has several advantages for use in lab experiments. It exhibits potent antibacterial activity, making it an effective tool for studying bacterial growth and physiology. It is also well-tolerated in animal models, making it a safe and reliable tool for preclinical studies. However, rifamycin B dimethylamide is not effective against all bacterial species, and its mechanism of action may not be applicable to all bacterial RNA polymerases.
Orientations Futures
There are several future directions for the study of rifamycin B dimethylamide. One area of research is the development of new derivatives of rifamycin B dimethylamide with improved antibacterial activity and pharmacokinetic properties. Another area of research is the study of rifamycin B dimethylamide in combination with other antibiotics, which may enhance its antibacterial activity. Additionally, the use of rifamycin B dimethylamide in the treatment of inflammatory diseases warrants further investigation. Overall, the study of rifamycin B dimethylamide has the potential to lead to the development of new antibiotics and therapies for bacterial infections and inflammatory diseases.
Méthodes De Synthèse
The synthesis of rifamycin B dimethylamide involves the reaction of rifamycin B with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce rifamycin B dimethylamide on a large scale for commercial use.
Applications De Recherche Scientifique
Rifamycin B dimethylamide has been extensively studied for its antibacterial properties. It has been shown to exhibit potent activity against a wide range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Rifamycin B dimethylamide has also been shown to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
17607-33-9 |
|---|---|
Formule moléculaire |
C41H54N2O13 |
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-27-[2-(dimethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-13-12-14-20(2)40(51)42-26-17-28(53-18-29(45)43(9)10)30-31(36(26)49)35(48)24(6)38-32(30)39(50)41(8,56-38)54-16-15-27(52-11)21(3)37(55-25(7)44)23(5)34(47)22(4)33(19)46/h12-17,19,21-23,27,33-34,37,46-49H,18H2,1-11H3,(H,42,51)/b13-12+,16-15+,20-14+ |
Clé InChI |
VRPOMUTWCLUKGH-VATGUWRCSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




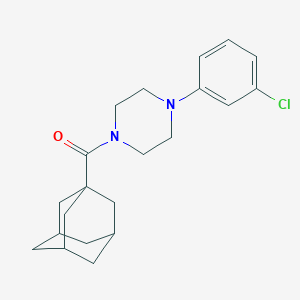
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
